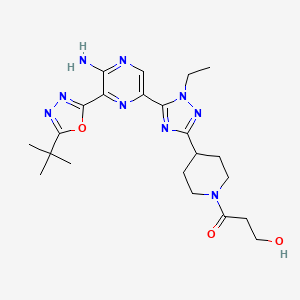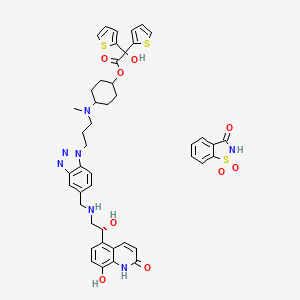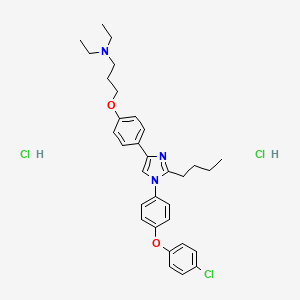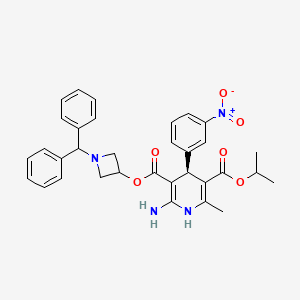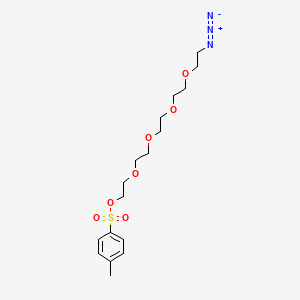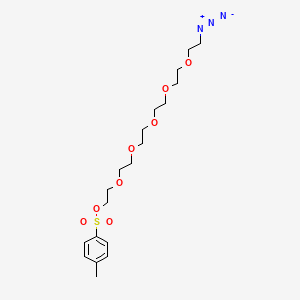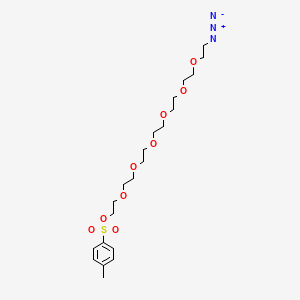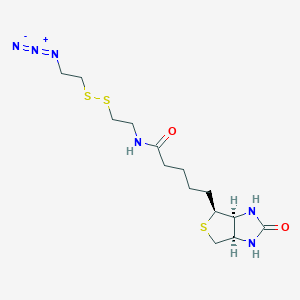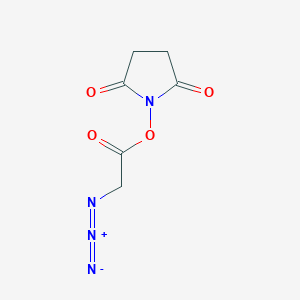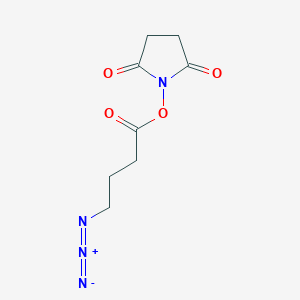
Azido-PEG4-Val-Cit-PAB-OH
Overview
Description
Azido-PEG4-Val-Cit-PAB-OH: is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound contains an azide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) functional group . The azide group enables click chemistry with terminal alkynes or strained cyclooctynes, while the Val-Cit dipeptide is cleaved by cellular proteases to allow for efficient payload delivery .
Biochemical Analysis
Biochemical Properties
Azido-PEG4-Val-Cit-PAB-OH plays a significant role in biochemical reactions. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
The Val-Cit dipeptide in this compound is cleaved by cellular proteases within the cell to allow for efficient payload delivery via an elimination mechanism within the PAB structure . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG4-Val-Cit-PAB-OH involves multiple steps, including the formation of the PEG spacer, the incorporation of the Val-Cit dipeptide, and the attachment of the azide and PAB groups . The PEG spacer is typically synthesized through polymerization reactions, while the Val-Cit dipeptide is incorporated using standard peptide coupling reactions . The azide group is introduced via azidation reactions, and the PAB group is attached through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity . Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG4-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Proteolytic Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases such as cathepsin B, releasing the payload.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts, terminal alkynes, and appropriate solvents (e.g., DMSO) are used.
SPAAC Reactions: Strained cyclooctynes such as DBCO or BCN are used.
Proteolytic Cleavage: Cellular proteases like cathepsin B under physiological conditions.
Major Products:
Click Chemistry Products: Triazole-linked conjugates.
Proteolytic Cleavage Products: Free payload and cleaved linker fragments.
Scientific Research Applications
Azido-PEG4-Val-Cit-PAB-OH has a wide range of scientific research applications, including:
Chemistry:
Synthesis of ADCs: Used as a linker to attach cytotoxic drugs to antibodies, enhancing targeted drug delivery.
Biology:
Cellular Studies: Utilized in studies involving cellular uptake and intracellular trafficking of drug conjugates.
Medicine:
Cancer Therapy: Applied in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.
Industry:
Pharmaceutical Manufacturing: Used in the production of advanced drug delivery systems and therapeutic agents.
Mechanism of Action
Azido-PEG4-Val-Cit-PAB-OH exerts its effects through the following mechanisms:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Azido-PEG4-Val-Cit-PAB-NH2: Similar structure but with an amine group instead of a hydroxyl group.
DBCO-PEG4-Val-Cit-PAB-OH: Contains a DBCO group instead of an azide group, used for strain-promoted alkyne-azide cycloaddition reactions.
Uniqueness: Azido-PEG4-Val-Cit-PAB-OH is unique due to its combination of an azide group for click chemistry, a PEG spacer for increased solubility, and a Val-Cit dipeptide for protease-specific cleavage . This combination makes it highly versatile for use in both ADCs and PROTACs, providing efficient and targeted delivery of therapeutic agents .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N8O9/c1-21(2)26(36-25(39)9-12-43-14-16-45-18-19-46-17-15-44-13-11-33-37-31)28(41)35-24(4-3-10-32-29(30)42)27(40)34-23-7-5-22(20-38)6-8-23/h5-8,21,24,26,38H,3-4,9-20H2,1-2H3,(H,34,40)(H,35,41)(H,36,39)(H3,30,32,42)/t24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCLOURQJMPLC-AHWVRZQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)

